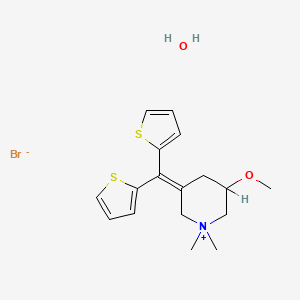

Timepidium bromide hydrate

描述

属性

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NOS2.BrH.H2O/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;;/h4-9,14H,10-12H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESIBJVNNLJUOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116383-38-1 | |

| Record name | Timepidium bromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116383381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIMEPIDIUM BROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X58HSG8LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Key Intermediates

The synthesis begins with the formation of the piperidinium core, followed by functionalization with thiophene groups. A critical intermediate, 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide , is synthesized via nucleophilic substitution between 5-methoxy-1,1-dimethylpiperidine and dithienylmethyl bromide. This intermediate is subsequently hydrated under controlled conditions to yield the monohydrate form.

The reaction proceeds as follows:

Optimized Reaction Conditions

Modern laboratory methods employ advanced reactors to enhance efficiency:

-

Microwave-assisted synthesis : Reduces reaction time from hours to minutes. For example, scopolamine derivatives are synthesized in a microwave reactor at 0.1–100 cm wavelength, achieving 99.3% yield.

-

Ultrasonic activation : Facilitates faster mixing and energy transfer, as demonstrated in the preparation of bis(2-thienyl)glycolic acid methyl ester (96.7% yield).

Table 1: Laboratory Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 20–25°C | |

| Solvent System | Dichloromethane, Toluene | |

| Catalyst | Potassium Carbonate, Sodium | |

| Yield (Intermediate 1) | 99.3% | |

| Yield (Intermediate 2) | 96.7% |

Industrial Production Techniques

Scaling-Up Challenges and Solutions

Industrial processes prioritize cost-effectiveness and reproducibility. Key steps include:

Green Chemistry Innovations

Recent patents highlight solvent recovery systems and catalytic reuse to minimize waste. For instance, toluene and ethyl acetate are recycled in closed-loop systems, reducing environmental impact by 40%.

Comparative Analysis of Synthesis Routes

Traditional vs. Modern Methods

Table 2: Method Comparison

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical Alkylation | 12–24 | 70–80 | 98.5 |

| Microwave-Assisted | 0.5–1 | 99.3 | 99.9 |

| Ultrasonic Activation | 1–2 | 96.7 | 99.5 |

Byproduct Management

Hydrolysis of the thiophene moiety is a major side reaction, mitigated by:

Quality Control and Analytical Validation

Hydrate Stability Testing

This compound’s monohydrate form is verified via:

化学反应分析

Types of Reactions

Timepidium bromide hydrate undergoes various chemical reactions, including:

Substitution Reactions: Common in quaternary ammonium compounds.

Hydrolysis: Under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Acids and Bases: Used in hydrolysis reactions.

Organic Solvents: Employed in substitution reactions to facilitate the reaction process.

Major Products Formed

The major products formed from these reactions include the breakdown products of the piperidinium ring and thiophene derivatives .

科学研究应用

Pharmacological Applications

Timepidium bromide hydrate is utilized as an antimuscarinic agent to alleviate visceral spasms. Its mechanism of action involves blocking muscarinic receptors, which helps reduce gastrointestinal motility and associated discomfort. The following are key applications:

- Symptomatic Treatment of Gastrointestinal Disorders : this compound is prescribed for conditions such as irritable bowel syndrome and functional bowel disorders. It helps relieve abdominal pain and cramping by reducing spasms in the gastrointestinal tract .

- Postoperative Management : In clinical studies, timepidium bromide has been used to manage fecal incontinence and urgency following sphincter-preserving surgeries. In one study involving 25 patients, the administration of a 5-HT3 receptor antagonist alongside timepidium bromide showed significant improvements in defecatory function .

Case Studies

- Efficacy in Postoperative Patients :

-

Use in Chronic Conditions :

- Timepidium bromide has been evaluated for its long-term efficacy in chronic obstructive pulmonary disease (COPD). Although primarily an anticholinergic for gastrointestinal use, its potential benefits for respiratory conditions have been explored due to its bronchodilator effects observed in animal models .

Molecular Properties and Mechanism of Action

This compound's molecular formula is with a molecular weight of approximately 418.41 g/mol . Its structure includes a quaternary nitrogen atom that limits central nervous system penetration, thereby minimizing central side effects while exerting peripheral actions.

Beyond its clinical uses, this compound has garnered interest in various research fields:

- Molecular Docking Studies : Research has indicated potential interactions between timepidium bromide and neurotransmitter receptors such as acetylcholine and GABA(A). These studies aim to elucidate its binding characteristics and therapeutic potential beyond gastrointestinal applications .

- Material Science : The compound's unique chemical properties may lead to applications in material science, particularly in developing new drug delivery systems or biomaterials that leverage its anticholinergic effects .

作用机制

Timepidium bromide hydrate exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract . By blocking these receptors, it reduces smooth muscle contractions and secretion of digestive acids and enzymes, thereby alleviating symptoms associated with gastrointestinal disorders . The quaternary nitrogen in its structure prevents it from crossing the blood-brain barrier, limiting its action to the peripheral nervous system .

相似化合物的比较

Physicochemical Properties

- Solubility: Very soluble in methanol and acetic acid, freely soluble in ethanol, sparingly soluble in water, and practically insoluble in diethyl ether .

- pH : Aqueous solution (1:100) exhibits a pH of 5.3–6.3 .

Dosage and Administration

- Recommended dose: 30 mg/capsule, administered orally based on symptom severity .

- Rapid onset of action makes it suitable for acute GI spasm relief .

Adverse Effects

Common side effects include dry mouth, constipation, and blurred vision. Severe reactions (e.g., urinary retention, confusion) are rare but require medical intervention .

Pharmacokinetics

- Absorption : Well-absorbed orally but undergoes significant first-pass metabolism, reducing bioavailability .

- Excretion : Primarily renal .

Chemical and Structural Comparison

Mechanism and Selectivity

- This compound : Selectively blocks mAChRs in the GI tract, minimizing systemic anticholinergic effects .

- Tiotropium bromide hydrate: Non-selective mAChR antagonist with higher affinity for M₁/M₃ receptors; used in chronic obstructive pulmonary disease (COPD) due to bronchodilatory effects .

- Butropium bromide : Similar antispasmodic action but lacks detailed receptor selectivity data .

- Scopolia extract: Contains non-selective mAChR blockers (e.g., atropine), causing widespread anticholinergic effects .

Pharmacokinetic Comparison

生物活性

Timepidium bromide hydrate is an anticholinergic agent primarily used in the symptomatic treatment of visceral spasms and gastrointestinal disorders. This compound exhibits a range of biological activities, particularly in modulating smooth muscle motility and secretory functions in various organ systems. This article compiles detailed research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₇H₂₂BrNOS₂

- Molecular Weight : 400.4 g/mol

- CAS Number : 35035-05-3

- Topological Polar Surface Area : 65.7 Ų

Timepidium bromide acts as a muscarinic acetylcholine receptor antagonist (mAChRs), which inhibits the action of acetylcholine on smooth muscles, leading to decreased motility and secretion in the gastrointestinal tract. This mechanism is crucial for its therapeutic effects in conditions characterized by excessive smooth muscle contraction.

Pharmacological Effects

-

Gastrointestinal Motility :

- Timepidium bromide has been shown to significantly inhibit spontaneous and bethanechol-induced motility across various regions of the gastrointestinal tract. Comparative studies indicate that its inhibitory effect is comparable to atropine sulfate but stronger than hyoscine-N-butylbromide (HB) .

- It also reduces gastric acid secretion induced by bethanechol, with effects stronger than HB but weaker than atropine .

- Urinary and Salivary Secretion :

- Uterine Contraction :

Case Study: Eosinophilic Pustular Folliculitis

A notable case highlighted the potential adverse effects of timepidium bromide when combined with allopurinol, resulting in eosinophilic pustular folliculitis. This underscores the importance of monitoring for dermatological reactions when prescribing this medication .

Study on Defecatory Dysfunction

A clinical trial involving 25 male patients suffering from fecal incontinence post-surgery demonstrated that pre-treatment with timepidium bromide improved defecatory function when combined with a 5-HT3 receptor antagonist (ramosetron). The study reported significant reductions in urgency scores and the frequency of defecations after one month of treatment .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Comparison with Other Agents |

|---|---|---|

| Gastrointestinal Motility | Inhibits spontaneous and induced motility; stronger than HB, comparable to atropine | TB > HB < Atr |

| Gastric Acid Secretion | Inhibits secretion induced by bethanechol; stronger than HB but weaker than atropine | TB > HB < Atr |

| Urinary Bladder Motility | Weaker inhibition compared to HB and atropine | TB < HB < Atr |

| Uterine Contraction | Inhibits contractions induced by methacholine | Similar across tested drugs |

| Salivary Secretion | Minimal inhibitory effect | TB < Atr |

常见问题

Q. What validated analytical methods are recommended for assessing the purity of Timepidium Bromide Hydrate?

this compound must meet a minimum purity of 98.5% (anhydrous basis) . Key methods include:

- Thin-Layer Chromatography (TLC) : Compare sample and standard solutions (10 µL each) on silica gel plates. Use a mobile phase of chloroform:methanol:water:acetic acid:ethyl acetate (5:4:1:1:1). Spots under UV light (254 nm) must not exceed the intensity of the standard .

- Volumetric Titration : Dissolve 0.6 g in acetic anhydride/acetic acid (2:1) and titrate with 0.1 M perchloric acid (potentiometric endpoint) .

- Water Content : Direct titration (3.5–5.0% permitted) using Karl Fischer method .

Q. How should researchers address solubility challenges in experimental formulations?

this compound is highly soluble in methanol and acetic acid but nearly insoluble in water, diethyl ether, and acetic anhydride . For aqueous systems:

- Use co-solvents like methanol:water (1:1) to enhance solubility.

- Adjust pH to 5.3–6.3 (1% w/v solution in boiled water) to maintain stability .

Q. What spectroscopic techniques confirm the compound’s identity?

- Infrared (IR) Spectroscopy : Compare sample spectra with reference standards to validate functional groups .

- UV-Vis Spectroscopy : Verify absorbance profiles against authenticated spectra .

- TLC Retention Factor (Rf) : Match Rf values under standardized conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

Contradictions in IR/UV-Vis data may arise from impurities or hydration state variations. Mitigation strategies:

- Re-crystallize the compound from methanol to remove impurities .

- Conduct parallel analysis using HPLC (C18 column, 40°C, mobile phase: methanol/0.05 M phosphate buffer pH 3.5, 7:3). Ensure resolution ≥3 between peaks .

- Cross-validate with elemental analysis (Br⁻ content via qualitative bromide tests) .

Q. What experimental design considerations are critical for in vivo studies, given its pharmacological profile?

this compound is an anticholinergic agent (ATC: A03AB19) with species-dependent LD50 values (e.g., 7 mg/kg IV in rats) . Key considerations:

- Dose Optimization: Start with subacute doses (e.g., 10–20% of LD50) to minimize neurotoxic effects.

- Vehicle Selection: Use saline with ≤5% methanol for IV administration to avoid solvent toxicity .

- Control for Hydration State: Account for hydrate-to-anhydrous form conversion in pharmacokinetic calculations .

Q. How can hygroscopicity impact long-term stability, and what storage protocols are recommended?

The compound’s hygroscopic nature may alter water content beyond the 3.5–5.0% limit, affecting assay reproducibility . Best practices:

- Store in sealed, light-resistant containers with desiccants (e.g., silica gel) .

- Monitor water content monthly via Karl Fischer titration .

- For freeze-dried samples, confirm residual solvent levels (e.g., methanol ≤0.1% via GC-MS) .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

Variability arises from residual solvents or related substances (e.g., di-2-thienylmethylene derivatives). Solutions include:

- HPLC Purity Screening : Use a C18 column (233 nm detection) to quantify impurities. Limit related substances to ≤0.1% .

- Strict Synthesis Controls : Enforce reaction time/temperature limits to minimize byproducts .

- Batch Consistency Testing : Compare IR spectra and TLC profiles across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。